N-Tetradecanoyl-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

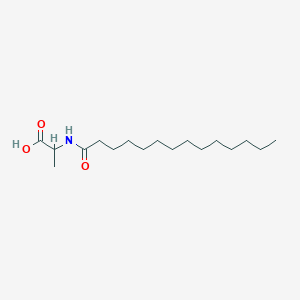

N-Tetradecanoyl-alanine is a biochemical compound with the molecular formula C17H33NO3 . It has a molecular weight of 299.45 . The IUPAC name for this compound is N-tetradecanoylalanine .

Molecular Structure Analysis

The molecular structure of N-Tetradecanoyl-alanine is represented by the InChI code1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) . The compound is part of the class of organic compounds known as n-acyl-l-alpha-amino acids .

Aplicaciones Científicas De Investigación

Protein Kinase Research : N-Tetradecanoyl-alanine was identified as the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle. This discovery has implications for understanding the structure and function of this essential protein kinase (Carr et al., 1982).

Surfactant Studies : Research on binary mixtures of sodium salts of N-Tetradeconyl alanine and N-Tetradeconyl phenylalanine surfactants revealed their solution behavior and micellar self-assembly. These findings are significant for the development of novel surfactants with specific properties (Shah et al., 2019).

Alanine Metabolism : A study on alanine metabolism in soybean (Glycine max) during hypoxia of the root system and subsequent return to normoxia contributed to our understanding of alanine's role in plant stress responses (Sousa & Sodek, 2003).

Organogel Research : N-Tetradecanoyl-alanine was studied in the context of organogels formed by N-Benzyloxycarbonyl-L-alanine 4-Hexadecanoyl-2-nitrophenyl Ester and related compounds. This research contributes to the understanding of low molecular weight compound gels in solvents (Hanabusa et al., 1997).

Liver Health Indicators : Alanine aminotransferase (ALT) activity, a key enzyme in alanine metabolism, is an important indicator of liver health. Research in this area has significant clinical implications (Kim et al., 2008).

Organogel Formation : The study of N-(n-alkylcarbamoyl)-L-alanine in organogels highlighted the role of water-mediated intermolecular hydrogen-bonding interaction in the formation of these gels (Pal & Dey, 2011).

L-Alanine Production : Efficient L-Alanine production was investigated using a thermo-regulated switch in Escherichia coli. This research is significant for industrial applications of L-alanine (Zhou et al., 2015).

Surfactant Properties : The study of N-acyl amino acid surfactants, including N-tetradecanoyl alaninate, provided insights into their Krafft temperatures and enthalpy of solution. Such research is valuable for designing surfactants with desired properties (Ohta et al., 2003).

Bioorganic-Inorganic Interface : Research on alanine on a silica surface provided insights into the molecular interface between bioorganics and inorganics, which is crucial for various scientific and technological applications (Ben Shir et al., 2010).

Gas-Phase Structure of Alanine : The study of the gas-phase structure of alanine using microwave spectroscopy contributes to our understanding of this amino acid's physical properties (Blanco et al., 2004).

Osmoprotective Compound Synthesis : The research on beta-alanine betaine synthesis in the Plumbaginaceae and its potential role in plant tolerance to environmental stresses opens avenues for metabolic engineering (Rathinasabapathi et al., 2001).

Nitrogen Use Efficiency : Engineering nitrogen use efficiency in plants via alanine aminotransferase offers strategies for improving crop productivity (Good et al., 2007).

Propiedades

IUPAC Name |

2-(tetradecanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOBXTLSTUFRRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tetradecanoyl-L-alanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)

![N-[4-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179679.png)

![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)

![N-[2-methyl-5-(propanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179683.png)